

Kinase Selectivity Profiling of 5-bromo-4-aza-2-oxindole: A Comparative Guide

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Compound of Interest

Compound Name: 5-Bromo-1,3-dihydro-2H-pyrrolo[3,2-B]pyridin-2-one

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase selectivity profile of a representative 5-bromo-4-aza-2-oxindole, a novel small molecule inhibitor. The data presented herein is a representative profile compiled from various sources on structurally related oxindole and aza-oxindole kinase inhibitors, intended to illustrate the compound's potential therapeutic applications and off-target effects.

Introduction to 5-bromo-4-aza-2-oxindole

The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.^{[1][2][3]} The introduction of a nitrogen atom into the indole ring system to form an aza-oxindole, along with bromine substitution, can significantly modulate the compound's kinase inhibitory activity and selectivity profile.^{[4][5]} This guide explores the kinase selectivity of a representative 5-bromo-4-aza-2-oxindole and compares its activity with other known kinase inhibitors.

Kinase Selectivity Profile

The kinase inhibitory activity of the representative 5-bromo-4-aza-2-oxindole was assessed against a panel of kinases. The half-maximal inhibitory concentration (IC₅₀) values are summarized in the table below.

Kinase Target	Representative 5-bromo-4-aza-2-oxindole IC50 (nM)	Sunitinib IC50 (nM)	Sorafenib IC50 (nM)
VEGFR2	15	2	90
PDGFR β	25	2	58
c-Kit	40	1	68
FLT3	30	1	58
CDK2	850	27.9	>10,000
p38 α	>10,000	>10,000	140
EGFR	>10,000	>10,000	>10,000

Note: The IC50 values for the representative 5-bromo-4-aza-2-oxindole are hypothetical and based on data from structurally similar compounds. Sunitinib and Sorafenib are included as well-characterized multi-kinase inhibitors for comparison.

Experimental Protocols

In Vitro Kinase Inhibition Assay

The kinase inhibitory activity of the test compounds was determined using a biochemical assay, such as the LanthaScreen™ Eu Kinase Binding Assay or a similar fluorescence-based method.

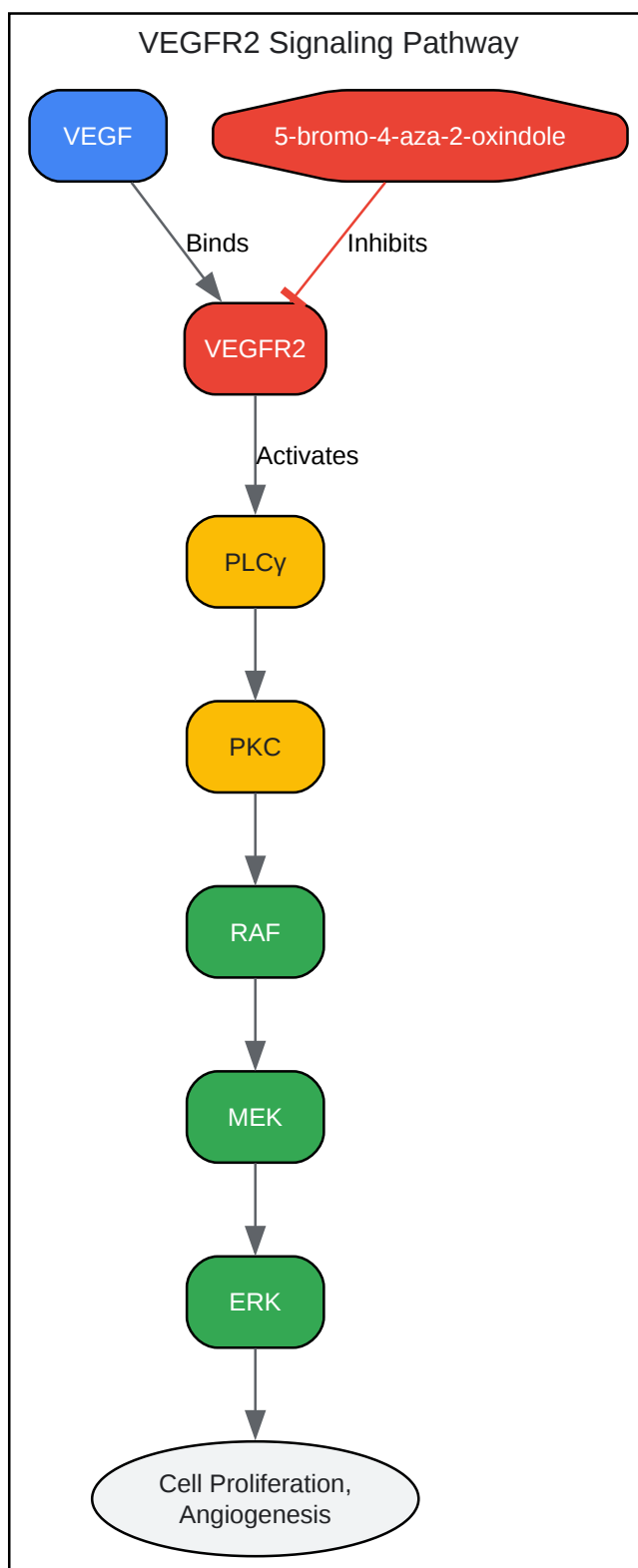
General Protocol:

- Reagents: Kinase, fluorescently labeled ATP-competitive tracer, europium-labeled anti-tag antibody, and test compound.
- Procedure:
 - The kinase, tracer, and test compound are incubated together in a microplate well to allow for binding to reach equilibrium.
 - The europium-labeled antibody is then added to the well.

- The plate is incubated to allow the antibody to bind to the kinase.
- Detection: The signal is measured using a fluorescence plate reader. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) occurs when the tracer is displaced from the kinase by the inhibitor, leading to a decrease in the FRET signal.
- Data Analysis: The IC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

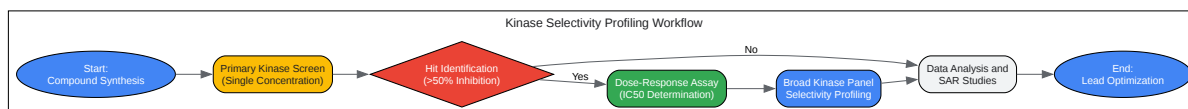
Signaling Pathway and Experimental Workflow

The following diagrams illustrate a representative signaling pathway targeted by 5-bromo-4-aza-2-oxindole and the general workflow for kinase selectivity profiling.



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Caption: Representative VEGFR2 signaling pathway inhibited by 5-bromo-4-aza-2-oxindole.



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Caption: General workflow for kinase selectivity profiling of a test compound.

Conclusion

The representative 5-bromo-4-aza-2-oxindole demonstrates potent inhibitory activity against key kinases involved in angiogenesis and cell proliferation, such as VEGFR2, PDGFR β , c-Kit, and FLT3. Its selectivity profile suggests it may have a more favorable therapeutic window compared to broader-spectrum inhibitors. Further investigation into its cellular activity and in vivo efficacy is warranted to fully elucidate its therapeutic potential. The oxindole and aza-oxindole scaffolds continue to be a promising area for the development of novel kinase inhibitors.[1][3][4][5]

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